Bicyclo[3.2.2]nonane-1-carbonyl chloride
Description
Bicyclo[3.2.2]nonane-1-carbonyl chloride is a bicyclic aliphatic acyl chloride characterized by a unique fused ring system (3.2.2 bicyclic framework) and a reactive carbonyl chloride group. Its synthesis often involves intramolecular oxidative coupling strategies, as demonstrated in spiro[bicyclo[3.2.2]nonane] systems .
Properties
CAS No. |
79635-01-1 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2 |
InChI Key |
ABPLOOLCSZAWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Norrish-Type Photolysis
Irradiation of bicyclo[3.2.2]nonane-1-carbonyl azide (44) with UV light induces Curtius rearrangement, forming an isocyanate intermediate that reacts with HCl to yield the acyl chloride. However, this method is hampered by poor scalability and safety concerns associated with azide handling.
Radical Chlorocarbonylation
A patent-free approach employs manganese(III) acetate as an oxidant in the presence of chlorocarbonyl radicals generated from CCl₄. While conceptually innovative, yields remain below 30%, limiting practical utility.
Industrial Production Challenges
No large-scale manufacturing processes for this compound have been documented. BenchChem highlights that batch reactors using the carboxylic acid chlorination method represent the most feasible pathway for kilogram-scale synthesis. Key bottlenecks include:
- High cost of bicyclo[3.2.2]nonane precursors
- Energy-intensive purification steps (e.g., fractional distillation under reduced pressure)
Comparative Analysis of Methods
| Method | Steps | Max Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Diels-Alder | 5 | 35 | Low | Hydrazine toxicity |
| Ring expansion | 4 | 50 | Moderate | CO exposure |
| Carboxylic acid route | 2 | 92 | High | SOCl₂ corrosivity |
| Photochemical | 3 | 25 | Low | Azide explosivity |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction of the carbonyl chloride group
Scientific Research Applications
Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.
Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Bicyclo[3.2.2]nonane Derivatives
- 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride: This nitrogen-containing analog (CAS 2703779-52-4) shares the same bicyclic backbone but replaces the carbonyl chloride with a carboxylic acid group. It exhibits pharmacological relevance, particularly in CNS drug discovery, where structural rigidity enhances receptor binding selectivity . Unlike the acyl chloride, this derivative is less reactive but offers better solubility for medicinal applications .
- N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives: These compounds, when copolymerized with vinyl polymers, demonstrate exceptional thermal stability and dye affinity due to the bicyclic framework’s rigidity. Their fungicidal properties further highlight the versatility of the 3.2.2 bicyclic system in material science and agrochemistry .
Bicyclic Acyl Chlorides with Different Ring Systems
- Bicyclo[2.2.1]heptane Derivatives: Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7) and bicyclo[2.2.1]octan-2-one are smaller bicyclic systems. The former’s high chlorine content confers flame-retardant properties, while the latter improves vinyl chloride resin flexibility. Compared to bicyclo[3.2.2]nonane-1-carbonyl chloride, these systems exhibit higher ring strain, leading to increased reactivity but reduced thermal stability .
Bicyclo[3.2.1]octane Carbonyl Chlorides :
Used in SGLT2 inhibitors (e.g., Pfizer’s ZA201203486), these compounds prioritize pharmacological activity over polymer applications. The 3.2.1 ring system offers a balance between rigidity and metabolic stability, contrasting with the 3.2.2 system’s steric hindrance, which may limit drug bioavailability .
Comparison with Non-Bicyclic Acyl Chlorides
Aliphatic Acyl Chlorides
Simple aliphatic acyl chlorides (e.g., acetyl chloride) are highly reactive but lack the steric hindrance and rigidity of this compound. This makes them less suitable for applications requiring controlled reactivity or structural stability, such as high-performance polymers .
Aromatic Acyl Chlorides
- Benzoyl Chloride (C₆H₅COCl): A widely used aromatic acyl chloride, benzoyl chloride reacts rapidly in Friedel-Crafts acylations. However, its planar structure lacks the conformational restriction of this compound, making it less effective in synthesizing sterically defined products .
Key Research Findings and Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Bicyclic System | Reactivity (vs. H₂O) | Key Applications | Thermal Stability (°C) |
|---|---|---|---|---|
| Bicyclo[3.2.2]nonane-1-COCl | 3.2.2 | Moderate | Polymers, Pharmaceuticals | 180–200 |
| Bicyclo[2.2.1]hept-2-ene-COCl | 2.2.1 | High | Flame retardants | 120–150 |
| Benzoyl Chloride | Non-bicyclic | Very High | Organic synthesis | 60–80 |
| 1-Azabicyclo[3.2.2]nonane-6-COOH | 3.2.2 | Low | CNS drug candidates | 220–240 |
Table 2: Pharmacological Activity of Selected Bicyclic Compounds
| Compound | Target Receptor | Therapeutic Area | Bioavailability (%) |
|---|---|---|---|
| Bicyclo[3.2.2]nonane-1-COCl | N/A (Polymer precursor) | Material Science | N/A |
| 1-Aza-3-(3-pyridyl)bicyclo[3.2.2] | Nicotinic Acetylcholine | CNS Disorders | 35–50 |
| Bicyclo[3.2.1]octane derivatives | SGLT2 | Type 2 Diabetes | 60–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
